molecular formula C20H19N3O6 B3636414 N-1,3-benzodioxol-5-yl-1-(4-nitrobenzoyl)-4-piperidinecarboxamide

N-1,3-benzodioxol-5-yl-1-(4-nitrobenzoyl)-4-piperidinecarboxamide

Cat. No.: B3636414
M. Wt: 397.4 g/mol
InChI Key: VCSTWVHUSOEEKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1,3-benzodioxol-5-yl-1-(4-nitrobenzoyl)-4-piperidinecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1,3-benzodioxol-5-yl-1-(4-nitrobenzoyl)-4-piperidinecarboxamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Nitrobenzoyl Group:

    Formation of the Piperidinecarboxamide Moiety: This can be synthesized by reacting piperidine with a suitable carboxylic acid derivative, such as an acid chloride or anhydride.

    Coupling Reactions: The final step involves coupling the benzodioxole ring with the nitrobenzoyl group and the piperidinecarboxamide moiety under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-1,3-benzodioxol-5-yl-1-(4-nitrobenzoyl)-4-piperidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group to an amine can be achieved using hydrogenation or metal hydrides like sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of halogenated derivatives or substituted amides.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-1-(4-nitrobenzoyl)-4-piperidinecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-1,3-benzodioxol-5-yl-1-(4-nitrobenzoyl)-4-piperidinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-1,3-benzodioxol-5-yl-1-(4-aminobenzoyl)-4-piperidinecarboxamide: Similar structure but with an amino group instead of a nitro group.

    N-1,3-benzodioxol-5-yl-1-(4-methylbenzoyl)-4-piperidinecarboxamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

N-1,3-benzodioxol-5-yl-1-(4-nitrobenzoyl)-4-piperidinecarboxamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-(4-nitrobenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O6/c24-19(21-15-3-6-17-18(11-15)29-12-28-17)13-7-9-22(10-8-13)20(25)14-1-4-16(5-2-14)23(26)27/h1-6,11,13H,7-10,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSTWVHUSOEEKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-1,3-benzodioxol-5-yl-1-(4-nitrobenzoyl)-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-1,3-benzodioxol-5-yl-1-(4-nitrobenzoyl)-4-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-1,3-benzodioxol-5-yl-1-(4-nitrobenzoyl)-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-1,3-benzodioxol-5-yl-1-(4-nitrobenzoyl)-4-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-1,3-benzodioxol-5-yl-1-(4-nitrobenzoyl)-4-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-1,3-benzodioxol-5-yl-1-(4-nitrobenzoyl)-4-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.